REACTION_CXSMILES
|
[OH:1][CH:2]1[CH:6](O)[N:5]([CH3:8])[C:4](=[O:9])[N:3]1[CH3:10]>O>[CH3:8][N:5]1[CH2:6][C:2](=[O:1])[N:3]([CH3:10])[C:4]1=[O:9]
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
OC1N(C(N(C1O)C)=O)C
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
In a 200 ml glass vessel equipped with a stirrer
|
Type
|
CUSTOM
|
Details
|
And then, the mixture was reacted at 100° C. to 200° C. for 2 hours
|
Duration
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2 h
|
Type
|
CUSTOM
|
Details
|
while removing water under normal pressure
|
Type
|
DISTILLATION
|
Details
|
by distillation
|
Type
|
CUSTOM
|
Details
|
The obtained residue was evaporated under reduced pressure (109 to 117° C./0.53 to 0.67 kPa)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(N(C(C1)=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 41 g | |
YIELD: PERCENTYIELD | 78% | |
YIELD: CALCULATEDPERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |